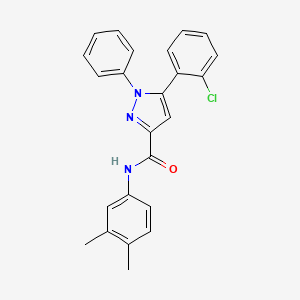
5-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide, also known as N-Chloro-3,4-dimethylphenylpyrazole-1-carboxamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 277.8 g/mol and a melting point of 158-160°C. This compound has been studied for its potential to be used as a drug, as well as for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Receptor Affinity
Studies have synthesized and analyzed the cannabinoid receptor affinity of pyrazole derivatives, including ones similar to the specified compound. These derivatives exhibit selective affinity for cannabinoid receptors, potentially contributing to the understanding of receptor-ligand interactions and aiding in the development of new therapeutic agents. The study by Silvestri et al. (2008) provides insights into the structural requirements for cannabinoid receptor affinity, highlighting the impact of specific substituents on receptor selectivity (Silvestri et al., 2008).
Antimycobacterial Activity
Another research focus is the antimycobacterial properties of N-phenylpyrazine-2-carboxamides, demonstrating significant in vitro activity against Mycobacterium tuberculosis. The study conducted by Zítko et al. (2013) explores various substituents on the phenyl ring, showing that the antimycobacterial activity is maintained across different structural variations (Zítko et al., 2013).
Antitumor Activities
The antitumor activities of pyrazolo pyrimidine derivatives, including the synthesis of compounds like 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, have been investigated, demonstrating potential antitumor effects. This highlights the compound's relevance in cancer research and therapy development (Xin, 2012).
Electrochemical Behavior and Crystal Structure Analysis
Research has also been conducted on the electrochemical behavior and crystal structure analysis of arylazo pyrazoles and related compounds. Understanding the electrochemical properties and crystal structures contributes to the knowledge of the chemical and physical properties of these compounds, which is essential for their application in various scientific and industrial fields. The work by Ravindranath et al. (1983) and Prabhuswamy et al. (2016) are notable examples (Ravindranath et al., 1983); (Prabhuswamy et al., 2016).
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-16-12-13-18(14-17(16)2)26-24(29)22-15-23(20-10-6-7-11-21(20)25)28(27-22)19-8-4-3-5-9-19/h3-15H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCLWAJSLFSEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2990080.png)
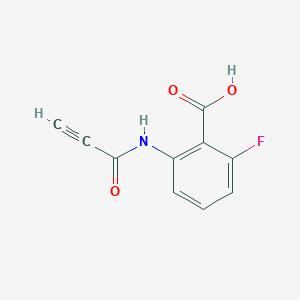
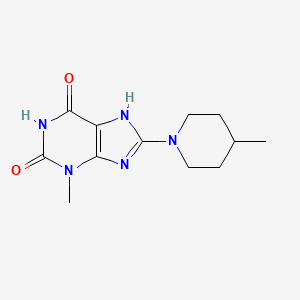
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2990083.png)
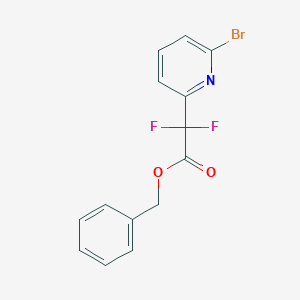

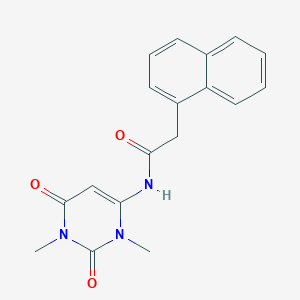
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2990089.png)

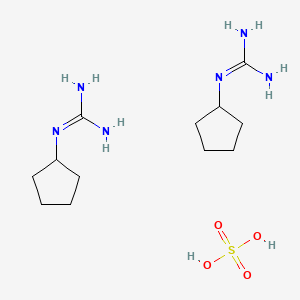


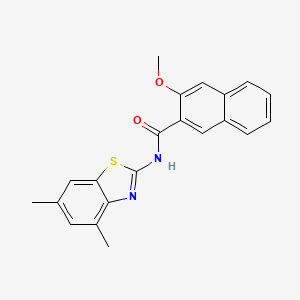
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate](/img/structure/B2990103.png)